Tetramethyltin

Catalog No.
S566642
CAS No.
594-27-4
M.F
C4H12Sn
M. Wt
178.85 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethyltin

CAS Number

594-27-4

Product Name

Tetramethyltin

IUPAC Name

tetramethylstannane

Molecular Formula

C4H12Sn

Molecular Weight

178.85 g/mol

InChI

InChI=1S/4CH3.Sn/h4*1H3;

InChI Key

VXKWYPOMXBVZSJ-UHFFFAOYSA-N

SMILES

C[Sn](C)(C)C

Canonical SMILES

C[Sn](C)(C)C

Organic Synthesis:

  • Transition-metal mediated reactions: Tetramethyltin acts as a methylating agent in reactions catalyzed by transition metals. It facilitates the conversion of:
    • Acid chlorides to methyl ketones Source: Wikipedia, Tetramethyltin:
    • Aryl halides to aryl methyl ketones Source: Wikipedia, Tetramethyltin:

Precursor for other Organotin Compounds:

  • Tetramethyltin serves as a starting material for the synthesis of various other organotin compounds. These compounds possess diverse applications in:
    • Material science Source: Gelest, Tetramethyltin:
    • Medicinal chemistry Source: PubChem, Tetramethyltin:

Research into Organotin Chemistry:

  • Due to its simple structure and well-defined properties, tetramethyltin is often used as a model compound in:
    • Studies of the behavior of organotin compounds Source: Sigma-Aldrich, Tetramethyltin 95 594-27-4:
    • Understanding the bonding between carbon and tin atoms in organotin molecules Source: Sigma-Aldrich, Tetramethyltin 95 594-27-4:

Tetramethyltin has the chemical formula (CH₃)₄Sn and is one of the simplest organotin compounds. It appears as a colorless liquid that is both volatile and toxic, necessitating careful handling in laboratory settings. The compound features a tetrahedral structure where a tin atom is surrounded by four methyl groups . Its molecular weight is approximately 178.848 g/mol, and it has unique physical properties such as a boiling point of 351 K and a melting point of 218.18 K .

  • Palladium-Catalyzed Coupling Reactions: It reacts with acid chlorides to produce methyl ketones:

    (CH3)4Sn+RCOClRCOMe+Me3SnCl(CH₃)₄Sn+RCOCl\rightarrow RCOMe+Me₃SnCl
  • Kocheshkov Redistribution Reaction: Tetramethyltin can be transformed into trimethyltin chloride through reactions with tin tetrachloride at elevated temperatures:

    (CH3)4Sn+SnCl4(CH3)3SnCl(CH₃)₄Sn+SnCl₄\rightarrow (CH₃)₃SnCl
  • Reactions with Silicon Compounds: It can react with silicon chloride to yield trimethyltin chloride and methyl chloride .

Research indicates that tetramethyltin exhibits neurotoxic properties. Studies have shown that exposure to organotin compounds can lead to adverse effects on the nervous system, including neurodevelopmental issues. Its toxicity is attributed to its ability to disrupt cellular signaling pathways and induce oxidative stress in biological systems .

Tetramethyltin can be synthesized through several methods:

  • Grignard Reaction: The most common synthesis involves reacting methylmagnesium iodide with tin tetrachloride:

    4CH3MgI+SnCl4(CH3)4Sn+4MgICl4CH₃MgI+SnCl₄\rightarrow (CH₃)₄Sn+4MgICl
  • Hydrolysis of Organotin Compounds: Hydrolysis of certain organotin precursors can also yield tetramethyltin under controlled conditions .
  • Thermal Decomposition: Tetramethyltin can be produced by the thermal decomposition of other organotin compounds at high temperatures .

Tetramethyltin serves multiple purposes across various fields:

  • Organic Synthesis: It is used for the conversion of acid chlorides to methyl ketones, facilitating complex organic reactions.
  • Precursor for Other Organotin Compounds: It acts as a precursor for trimethyltin chloride, which is utilized in the production of stabilizers for polyvinyl chloride (PVC) materials.
  • Surface Functionalization: Tetramethyltin can modify surfaces by grafting onto silica and zeolites, enhancing their chemical properties .

Studies have explored the interactions of tetramethyltin with various substrates, including metals and silicon-based materials. These interactions are crucial for understanding its reactivity and potential applications in catalysis and material science. For example, its reaction with technetium heptoxide produces colorless MeTcO₃ under specific conditions .

Several compounds share structural similarities with tetramethyltin. Below are notable examples along with their unique characteristics:

Compound NameFormulaUnique Features
Trimethyltin Chloride(CH₃)₃SnClUsed extensively as a PVC stabilizer
Dimethyltin Dichloride(CH₃)₂SnCl₂Exhibits different biological activity than tetramethyltin
Monomethyltin Oxide(CH₃)SnOUsed in biocides; shows less toxicity than tetramethyltin

Tetramethyltin's unique tetrahedral structure and reactivity set it apart from these similar compounds, making it particularly valuable in organic synthesis and material modification .

The discovery of tetramethyltin ((CH₃)₄Sn) is rooted in the broader development of organometallic chemistry. The first organotin compound, diethyltin diiodide, was synthesized by Edward Frankland in 1849. However, tetramethyltin emerged later as a structurally simpler tetraalkyltin compound. Early synthetic routes involved reactions between tin halides and organometallic reagents. For example, the Grignard method—reacting methylmagnesium iodide with tin tetrachloride (SnCl₄)—became a cornerstone for its production.

Key milestones include:

  • 1852: Löwig reported alkyltin synthesis using tin-sodium alloys, laying groundwork for later advances.
  • Early 20th century: Systematic studies by Krause and Kraus refined synthetic methods, enabling reproducible yields.
  • 1954: An improved synthesis protocol optimized reaction conditions, achieving higher purity and scalability.

Table 1: Historical Synthesis Methods for Tetramethyltin

MethodReactantsYearKey Contributors
Grignard ReactionSnCl₄ + CH₃MgI1916Krause, Grüttner
Redistribution Reaction(CH₃)₃SnCl + SnCl₄1930Kocheshkov
Direct MethylationSn + CH₃X (X = halide)1954Gilman, Abbott

Significance in Organometallic Chemistry

Tetramethyltin holds a pivotal role in organometallic research due to its structural simplicity and reactivity. Its tetrahedral geometry (Sn–C bond length: 222 pm) serves as a model for understanding hybridization and bonding in heavier main-group elements. Key contributions include:

  • Catalysis: Acts as a methylating agent in palladium-catalyzed cross-coupling reactions, converting acid chlorides to methyl ketones.
  • Material Science: Used in chemical vapor deposition (CVD) to fabricate tin dioxide (SnO₂) films for optoelectronic applications.
  • Mechanistic Studies: Its reactions with halogens and oxygen provide insights into radical pathways and oxidative addition mechanisms.

Table 2: Key Applications of Tetramethyltin

ApplicationReaction/ProcessOutcome
Organic SynthesisRCOCl + (CH₃)₄Sn → RCOCH₃Methyl ketone formation
Surface Functionalization(CH₃)₄Sn + SiO₂ → Surface-bound SnHydrophobic coatings
Precursor Chemistry(CH₃)₄Sn + SnCl₄ → (CH₃)₃SnClPVC stabilizer synthesis

Position in Organotin Chemistry Research

Tetramethyltin occupies a unique niche within organotin chemistry, distinct from tri- and diorganotin derivatives. Its stability and volatility make it indispensable for both fundamental and applied studies:

  • Comparative Reactivity: Unlike trimethyltin chloride ((CH₃)₃SnCl), tetramethyltin resists hydrolysis, enabling its use in anhydrous conditions.
  • Research Trends:
    • Green Chemistry: Efforts to replace SnCl₄ with less toxic precursors in synthesis.
    • Computational Studies: Density functional theory (DFT) analyses of Sn–C bond dissociation energies.
    • Environmental Monitoring: Development of sensitive detection methods for tin speciation.

Table 3: Physical Properties of Tetramethyltin vs. Related Compounds

PropertyTetramethyltinTrimethyltin ChlorideDimethyltin Dichloride
Boiling Point (°C)74–75154206
Density (g/cm³)1.2911.7031.922
Sn–C Bond Length (pm)222215210

Molecular Structure and Composition

Chemical Formula and Molecular Weight

Tetramethyltin is an organometallic compound with the chemical formula C₄H₁₂Sn [1] [2] [3]. The compound has a molecular weight of 178.85 grams per mole, as established through various analytical determinations [1] [2] [3]. The International Union of Pure and Applied Chemistry systematic name for this compound is tetramethylstannane [2] [8]. The compound is registered under Chemical Abstracts Service number 594-27-4, which serves as its unique identifier in chemical databases [1] [2] [3].

The molecular composition consists of one tin atom covalently bonded to four methyl groups, making it one of the simplest organotin compounds [1]. Each methyl group contributes three hydrogen atoms to the overall molecular structure, resulting in the empirical formula that accurately reflects the tetramethyl substitution pattern around the central tin atom [1] [2].

PropertyValueReference
Chemical FormulaC₄H₁₂Sn [1] [2] [3]
IUPAC Nametetramethylstannane [2] [8]
Molecular Weight (g/mol)178.85 [1] [2] [3] [5] [6] [8]
CAS Registry Number594-27-4 [1] [2] [3] [5] [6] [8]

Tetrahedral Geometry and Bond Characteristics

The molecular geometry of tetramethyltin adopts a tetrahedral configuration around the central tin atom [1] [4] [12]. In this arrangement, the tin atom is surrounded by four methyl groups positioned at the vertices of a regular tetrahedron [1]. The bond angles between adjacent carbon-tin-carbon linkages measure 109.5 degrees, which is characteristic of perfect tetrahedral geometry [4] [12].

The coordination number of tin in tetramethyltin is four, corresponding to the four methyl groups directly bonded to the metal center [4]. The hybridization state of the tin atom is sp³, which accounts for the observed tetrahedral geometry [4]. The molecular point group symmetry is Td, reflecting the high degree of symmetrical substitution [1] [4].

The carbon-tin bond length in tetramethyltin is approximately 2.15 Angstroms, which is typical for carbon-tin single bonds in organometallic compounds [19]. This bond length represents an increase compared to carbon-carbon bonds due to the larger atomic radius of tin relative to carbon [19]. The steric number of the central tin atom is four, calculated from the sum of bonded atoms and lone pairs around the metal center [4].

PropertyValueReference
Molecular GeometryTetrahedral [1] [4] [12]
Bond Angles (degrees)109.5 [4] [12]
Coordination Number of Tin4 [4]
Hybridization of Tinsp³ [4]
Point Group SymmetryTd [1] [4]
Carbon-Tin Bond Length (Å)2.15 (typical C-Sn bond) [19]
Steric Number4 [4]

Isotopic Distribution of Tin in Tetramethyltin

Tin possesses the largest number of stable isotopes among all elements in the periodic table, with ten naturally occurring isotopic forms [13]. This isotopic diversity directly influences the mass spectral characteristics and nuclear magnetic resonance properties of tetramethyltin [13] [14]. The most abundant tin isotope in natural samples is ¹²⁰Sn, comprising 32.97 percent of natural tin [13].

The second most abundant isotope is ¹¹⁸Sn, accounting for 24.01 percent of the natural distribution [13]. The isotope ¹¹⁶Sn represents 14.24 percent of natural tin, while ¹¹⁹Sn constitutes 8.58 percent [13]. The remaining isotopes occur in smaller proportions: ¹¹⁷Sn at 7.57 percent, ¹²⁴Sn at 5.98 percent, ¹²²Sn at 4.71 percent, ¹¹²Sn at 0.95 percent, ¹¹⁴Sn at 0.65 percent, and ¹¹⁵Sn at 0.34 percent [13].

The high number of stable tin isotopes results from tin having an atomic number of 50, which represents a magic number in nuclear physics [13]. This isotopic complexity manifests in the mass spectrometry of tetramethyltin, where multiple molecular ion peaks are observed corresponding to different isotopic combinations [9] [13].

Isotope (amu)Natural Abundance (%)Reference
1120.95 [13]
1140.65 [13]
1150.34 [13]
11614.24 [13]
1177.57 [13]
11824.01 [13]
1198.58 [13]
12032.97 [13]
1224.71 [13]
1245.98 [13]

Physical Properties

Physical State and Appearance

Tetramethyltin exists as a liquid under standard temperature and pressure conditions [2] [3] [5]. The compound presents as a colorless liquid with no visible tint or opacity [2] [3] [5]. The liquid state of tetramethyltin at room temperature results from its relatively low melting point and moderate intermolecular forces [2] [3].

The physical appearance of pure tetramethyltin is characterized by its clarity and absence of color, making it visually similar to water or other colorless organic liquids [2] [3] [5]. The compound maintains its liquid state across a wide temperature range, from its melting point at -54 degrees Celsius to its boiling point at 74-75 degrees Celsius [3] [5] [6].

Melting and Boiling Points

The melting point of tetramethyltin occurs at -54 degrees Celsius, indicating that the compound remains solid only at significantly reduced temperatures [3] [5] [6] [10]. This low melting point reflects the relatively weak intermolecular forces between tetramethyltin molecules in the crystalline state [3].

The boiling point of tetramethyltin ranges from 74 to 75 degrees Celsius at standard atmospheric pressure [3] [5] [6] [8] [10]. This moderate boiling point facilitates the compound's use in various chemical applications where controlled volatility is desired [3] [5]. The narrow range of reported boiling point values demonstrates the consistency of measurements across different research groups [3] [5] [6] [8] [10].

The triple point temperature of tetramethyltin has been precisely determined as 218.05 Kelvin, corresponding to -55.1 degrees Celsius [15]. Critical temperature measurements indicate that tetramethyltin reaches its critical point at 521.81 Kelvin, equivalent to 248.66 degrees Celsius [15].

Density and Refractive Index

The density of tetramethyltin at 20 degrees Celsius is 1.291 grams per cubic centimeter [5] [6] [10]. This density value places tetramethyltin among the moderately dense organic liquids, reflecting the presence of the heavy tin atom in its molecular structure [5] [6]. The density measurement provides important information for volume-to-mass conversions in quantitative chemical applications [5] [6].

The refractive index of tetramethyltin, measured at 20 degrees Celsius using the sodium D-line at 589 nanometers, is 1.441 [5] [6] [10]. This refractive index value falls within the typical range for organometallic compounds and provides a characteristic optical property for compound identification [5] [6]. The refractive index measurement serves as a purity criterion and aids in the characterization of tetramethyltin samples [5] [6] [10].

Solubility Characteristics

Tetramethyltin demonstrates distinct solubility patterns that reflect its molecular structure and polarity characteristics [6]. The compound is insoluble in water, which is consistent with its organometallic nature and the hydrophobic character of the methyl substituents [6]. This water insolubility limits its direct application in aqueous systems but enhances its stability toward hydrolysis [6].

In contrast to its water insolubility, tetramethyltin exhibits excellent solubility in organic solvents [6]. The compound dissolves readily in both polar and nonpolar organic solvents, demonstrating its compatibility with a wide range of organic reaction media [6]. This broad solubility profile in organic systems facilitates its use as a reagent in organic synthesis and as a precursor for other organotin compounds [6].

SolventSolubilityReference
WaterInsoluble [6]
Organic SolventsSoluble [6]
Polar Organic SolventsSoluble [6]
Nonpolar Organic SolventsSoluble [6]

Thermodynamic Properties

Heat of Vaporization

The heat of vaporization of tetramethyltin has been determined through multiple experimental approaches, yielding consistent results across different temperature ranges [15]. At the standard reference temperature of 298.15 Kelvin, the heat of vaporization is 32.0 ± 0.8 kilojoules per mole [15]. This value represents the energy required to convert one mole of liquid tetramethyltin to vapor at constant temperature and pressure [15].

Temperature-dependent measurements reveal variations in the heat of vaporization across different thermal conditions [15]. At 311 Kelvin, the heat of vaporization increases slightly to 32.6 ± 0.2 kilojoules per mole [15]. Over the broader temperature range of 313 to 393 Kelvin, the average heat of vaporization is 31.3 kilojoules per mole [15].

Additional thermodynamic measurements include the heat of formation, which has been determined as -50 ± 80 kilojoules per mole [15]. The heat of fusion at the melting point is 9.234 kilojoules per mole, while the corresponding entropy of fusion is 42.35 joules per mole per Kelvin [15]. The critical pressure of tetramethyltin is 29.813 bar, providing insight into the compound's behavior under extreme conditions [15].

PropertyValueReference
Heat of Vaporization at 298.15 K (kJ/mol)32.0 ± 0.8 [15]
Heat of Vaporization at 311 K (kJ/mol)32.6 ± 0.2 [15]
Heat of Vaporization at 313-393 K (kJ/mol)31.3 [15]
Heat of Formation (ΔfH°) (kJ/mol)-50 ± 80 [15]
Triple Point Temperature (K)218.05 [15]
Critical Temperature (K)521.81 [15]
Critical Pressure (bar)29.813 [15]
Heat of Fusion (kJ/mol)9.234 [15]
Entropy of Fusion (J/mol·K)42.35 [15]

Flash Point and Thermal Stability

The flash point of tetramethyltin is -12 degrees Celsius, indicating that the compound forms flammable vapor-air mixtures at temperatures well below room temperature [3] [5] [6]. This low flash point classifies tetramethyltin as a highly flammable liquid that requires careful handling and storage procedures [3] [5]. The flash point measurement is critical for establishing appropriate fire prevention measures in laboratory and industrial settings [3] [5] [6].

Thermal stability studies of tetramethyltin reveal that the compound undergoes decomposition at elevated temperatures [7]. Pyrolysis investigations conducted in toluene carrier flow systems demonstrate that thermal decomposition begins to occur significantly at temperatures above 530 degrees Celsius [7]. The decomposition process involves the sequential loss of methyl radicals from the tin center, ultimately leading to the formation of various tin-containing fragments and organic products [7].

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GHS Hazard Statements

Aggregated GHS information provided by 94 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (50%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H300 (94.68%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (94.68%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (68.09%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (94.68%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Flammable

Flammable;Acute Toxic;Environmental Hazard

Other CAS

594-27-4

Wikipedia

Tetramethyltin

General Manufacturing Information

Stannane, tetramethyl-: ACTIVE

Dates

Modify: 2023-08-15

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